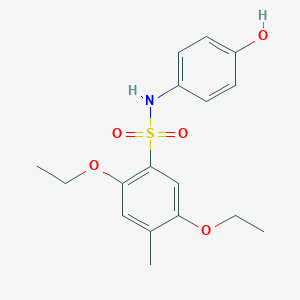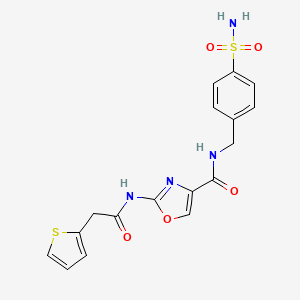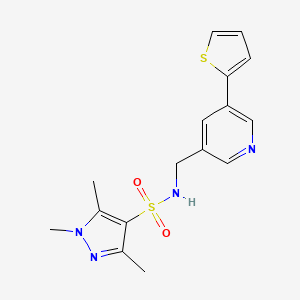
2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, also known as 25CN-NBOH, is a chemical compound belonging to the class of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and behavioral processes. In recent years, 25CN-NBOH has gained significant attention in the scientific community due to its potential applications in research and drug development.
作用机制
The mechanism of action of 2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is based on its ability to bind to and activate the serotonin 5-HT2A receptor. This receptor is a G protein-coupled receptor that is widely distributed in the brain and is involved in the regulation of various neurotransmitter systems. Activation of the 5-HT2A receptor by 2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide leads to the activation of downstream signaling pathways, resulting in changes in neuronal activity and neurotransmitter release.
生化和生理效应
The biochemical and physiological effects of 2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide are complex and depend on the specific brain region and cell type involved. In general, activation of the 5-HT2A receptor by 2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide leads to increased excitability of neurons, enhanced synaptic plasticity, and altered neurotransmitter release. These effects can have both beneficial and detrimental consequences, depending on the context and duration of exposure.
实验室实验的优点和局限性
One of the main advantages of using 2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows for precise control over the activation of this receptor and the downstream signaling pathways. Additionally, the synthesis method for 2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide has been optimized to produce high yields and purity, making it a reliable and cost-effective tool for scientific research. However, one limitation of using 2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is its potential for off-target effects and interactions with other receptors and signaling pathways. Careful experimental design and interpretation of results are necessary to avoid confounding factors and ensure the validity of the findings.
未来方向
There are several future directions for research on 2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide and its potential applications in drug development and therapeutics. One area of interest is the development of more selective and potent agonists of the 5-HT2A receptor, which could lead to the discovery of new treatments for various psychiatric and neurological disorders. Another area of research is the investigation of the long-term effects of 2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide on neuronal function and behavior, as well as its potential for neuroprotection and neuroregeneration. Overall, 2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide has the potential to be a valuable tool for scientific research and drug development in the future.
合成方法
The synthesis of 2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide involves several steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with 2,5-diethoxyaniline to produce 2,5-diethoxy-N-(4-methylbenzenesulfonyl)aniline. This intermediate is then reacted with 4-hydroxyphenylacetic acid in the presence of a coupling reagent to produce 2,5-diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, which is the final product. The synthesis method has been optimized to produce high yields and purity of the compound.
科学研究应用
2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide has been used extensively in scientific research to study the function and pharmacology of the serotonin 5-HT2A receptor. It has been shown to be a highly potent and selective agonist of this receptor, with a binding affinity that is several orders of magnitude higher than other agonists. This property makes it a valuable tool for investigating the role of the 5-HT2A receptor in various physiological and behavioral processes, such as perception, cognition, and mood regulation.
属性
IUPAC Name |
2,5-diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-4-22-15-11-17(16(23-5-2)10-12(15)3)24(20,21)18-13-6-8-14(19)9-7-13/h6-11,18-19H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEIYCOMVIEFFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2386175.png)


![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2386178.png)

![2-[1-(4-Methoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2386180.png)
![Ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate](/img/structure/B2386182.png)
![2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide](/img/structure/B2386183.png)




![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2386192.png)
![3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2386194.png)